2,6-Bis(difluoromethyl)phenol
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Overview
Description
2,6-Bis(difluoromethyl)phenol is a fluorinated organic compound characterized by the presence of two difluoromethyl groups attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(difluoromethyl)phenol typically involves the difluoromethylation of phenol derivatives. One common method is the reaction of phenol with difluoromethylating agents such as chlorodifluoromethane (ClCF2H) in the presence of a base. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced difluoromethylating reagents and catalysts can further enhance the production efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The difluoromethyl groups can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are often employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Partially or fully reduced phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2,6-Bis(difluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty materials, including polymers and coatings with enhanced chemical resistance
Mechanism of Action
The mechanism of action of 2,6-Bis(difluoromethyl)phenol involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
2,6-Bis(trifluoromethyl)phenol: Contains trifluoromethyl groups instead of difluoromethyl groups.
2,4-Difluorophenol: A simpler fluorinated phenol with fewer fluorine atoms.
2,6-Difluorophenol: Similar structure but with only two fluorine atoms attached to the phenol ring.
Uniqueness: 2,6-Bis(difluoromethyl)phenol is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a versatile molecule for various applications .
Properties
Molecular Formula |
C8H6F4O |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
2,6-bis(difluoromethyl)phenol |
InChI |
InChI=1S/C8H6F4O/c9-7(10)4-2-1-3-5(6(4)13)8(11)12/h1-3,7-8,13H |
InChI Key |
RLNBSPZCDZNTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)O)C(F)F |
Origin of Product |
United States |
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